molecular formula C9H14O3 B8686303 4-(Ethenyloxy)butyl prop-2-enoate CAS No. 162633-53-6

4-(Ethenyloxy)butyl prop-2-enoate

Cat. No.: B8686303
CAS No.: 162633-53-6
M. Wt: 170.21 g/mol
InChI Key: SFXIITYNPFPIDC-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)butyl prop-2-enoate is an acrylate ester featuring a butyl chain substituted with an ethenyloxy (vinyl ether) group at the 4-position. This structure confers dual reactivity: the acrylate moiety enables free-radical polymerization, while the ethenyloxy group can participate in additional crosslinking or copolymerization reactions. The compound is primarily utilized as a monomer in synthesizing specialty polymers, particularly those requiring tailored solubility, flexibility, or thermal stability .

Properties

CAS No.

162633-53-6

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-ethenoxybutyl prop-2-enoate

InChI

InChI=1S/C9H14O3/c1-3-9(10)12-8-6-5-7-11-4-2/h3-4H,1-2,5-8H2

InChI Key

SFXIITYNPFPIDC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification CAS Number Key Applications/Properties
4-(Ethenyloxy)butyl prop-2-enoate 4-position ethenyloxy group Not explicitly listed Reactive monomer for crosslinked polymers
Butyl acrylate (butyl prop-2-enoate) Unsubstituted butyl chain 141-32-2 Common monomer for acrylic resins, adhesives
4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate 4-position epoxy (oxiran) group 119692-59-0 Potential use in epoxy-acrylate hybrid systems
Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate Propargyloxy phenyl group Not listed Regiospecific synthesis; click chemistry applications
Bis[4-(ethenyloxy)butyl] perfluorinated esters Fluorinated alkyl chains 226409-30-9 Hydrophobic/oleophobic coatings

Reactivity and Polymerization Behavior

  • Butyl Acrylate : Polymerizes via radical mechanisms to form linear polymers with low glass transition temperatures (Tg ≈ -50°C). Lacks crosslinking capacity due to the absence of reactive side chains .
  • This compound: The ethenyloxy group enables dual reactivity: Acrylate group participates in chain-growth polymerization. Ethenyloxy moiety undergoes cationic or radical copolymerization, enabling crosslinked networks. This enhances thermal stability and mechanical strength in derived polymers .
  • Perfluorinated Analogs : Fluorinated esters (e.g., CAS 226409-30-9) exhibit reduced reactivity in radical polymerization due to electron-withdrawing fluorine atoms but impart exceptional chemical resistance and hydrophobicity .
  • Epoxy-Substituted Analog : The oxiran group (CAS 119692-59-0) may undergo ring-opening reactions, facilitating hybrid epoxy-acrylate systems with improved adhesion and toughness .

Physical and Chemical Properties

  • Solubility: this compound is likely soluble in common organic solvents (e.g., acetone, THF), similar to butyl acrylate .
  • Fluorinated esters exhibit superior thermal stability (decomposition >300°C) .

Industrial and Regulatory Considerations

  • This compound is classified under tariff code 9902.25.18 when polymerized with 2,5-furandione, indicating its use in aqueous solutions for coatings or adhesives .
  • Butyl Acrylate is regulated under CAS 141-32-2 with stringent handling guidelines due to its volatility and irritant properties .
  • Epoxy-Substituted Analog (CAS 119692-59-0) lacks EC inventory listing, suggesting niche or emerging applications .

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